molecular formula C14H11N3O2S B11613335 3-[(2E)-2-benzylidenehydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-benzylidenehydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11613335
M. Wt: 285.32 g/mol
InChI Key: CTBZNQJFAYDDSK-XNTDXEJSSA-N
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Description

BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE: is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE typically involves the condensation reaction between benzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted hydrazones with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine: The compound is being investigated for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of certain diseases.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The hydrazone group plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzisothiazole core structure and exhibits comparable biological activities.

    Benzimidazole derivatives: These compounds also contain nitrogen heterocycles and are known for their antimicrobial and anticancer properties.

    Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with significant biological activities.

Uniqueness: BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is unique due to its specific hydrazone functional group, which imparts distinct reactivity and biological activity

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H11N3O2S/c18-20(19)13-9-5-4-8-12(13)14(17-20)16-15-10-11-6-2-1-3-7-11/h1-10H,(H,16,17)/b15-10+

InChI Key

CTBZNQJFAYDDSK-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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